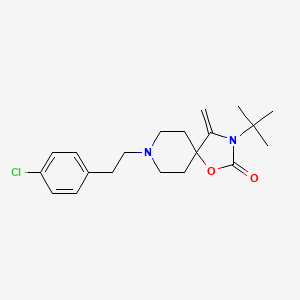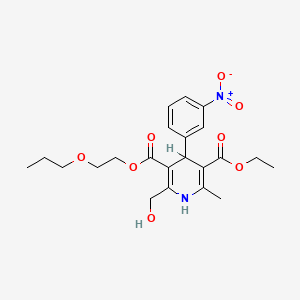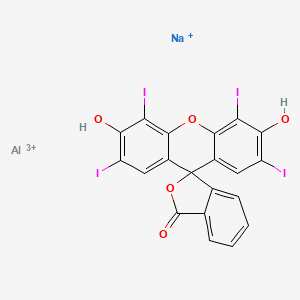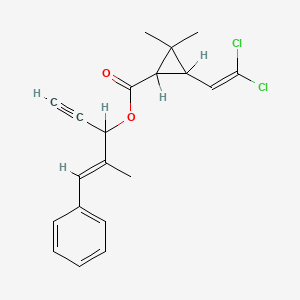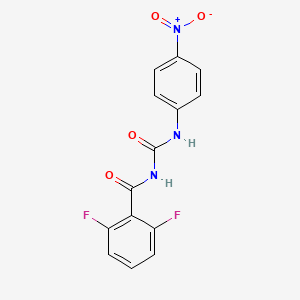
Benzamide, 2,6-difluoro-N-(((4-nitrophenyl)amino)carbonyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzamide, 2,6-difluoro-N-(((4-nitrophenyl)amino)carbonyl)- is a chemical compound with the molecular formula C14H9F2N3O4 It is a derivative of benzamide, characterized by the presence of two fluorine atoms at the 2 and 6 positions of the benzene ring, and a nitrophenyl group attached to the amide nitrogen
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, 2,6-difluoro-N-(((4-nitrophenyl)amino)carbonyl)- typically involves the following steps:
Starting Materials: The synthesis begins with 2,6-difluorobenzoyl chloride and 4-nitroaniline.
Reaction: The 2,6-difluorobenzoyl chloride is reacted with 4-nitroaniline in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a low temperature to control the reaction rate and yield.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound’s purity.
化学反応の分析
Types of Reactions
Benzamide, 2,6-difluoro-N-(((4-nitrophenyl)amino)carbonyl)- can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Hydrolysis: Acidic or basic aqueous solutions, elevated temperatures.
Major Products
Reduction: 2,6-difluoro-N-(((4-aminophenyl)amino)carbonyl)-benzamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 2,6-difluorobenzoic acid and 4-nitroaniline.
科学的研究の応用
Benzamide, 2,6-difluoro-N-(((4-nitrophenyl)amino)carbonyl)- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of Benzamide, 2,6-difluoro-N-(((4-nitrophenyl)amino)carbonyl)- involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites, thereby blocking their activity. The presence of the nitrophenyl group can enhance its binding affinity to certain proteins, making it a potent inhibitor. Additionally, the fluorine atoms can influence the compound’s lipophilicity and membrane permeability, affecting its overall bioactivity.
類似化合物との比較
Similar Compounds
2,6-Difluorobenzamide: A simpler derivative lacking the nitrophenyl group.
4-Nitrobenzamide: Contains a nitro group but lacks the difluoro substitution.
2,6-Difluoro-N-(4-nitrophenyl)benzamide: Similar structure but different substitution pattern.
Uniqueness
Benzamide, 2,6-difluoro-N-(((4-nitrophenyl)amino)carbonyl)- is unique due to the combination of the difluoro and nitrophenyl groups, which confer distinct chemical and biological properties. This combination can enhance its reactivity and binding affinity, making it a valuable compound for various applications.
特性
CAS番号 |
57160-56-2 |
|---|---|
分子式 |
C14H9F2N3O4 |
分子量 |
321.24 g/mol |
IUPAC名 |
2,6-difluoro-N-[(4-nitrophenyl)carbamoyl]benzamide |
InChI |
InChI=1S/C14H9F2N3O4/c15-10-2-1-3-11(16)12(10)13(20)18-14(21)17-8-4-6-9(7-5-8)19(22)23/h1-7H,(H2,17,18,20,21) |
InChIキー |
OKYFTEXQLAMLLL-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C(=C1)F)C(=O)NC(=O)NC2=CC=C(C=C2)[N+](=O)[O-])F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


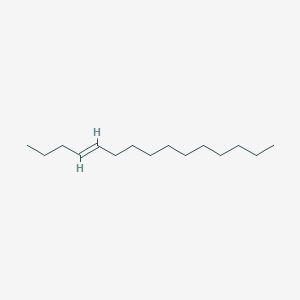
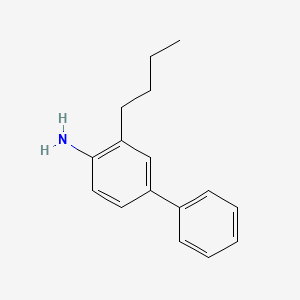

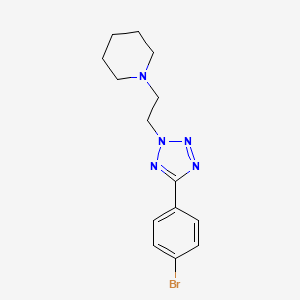
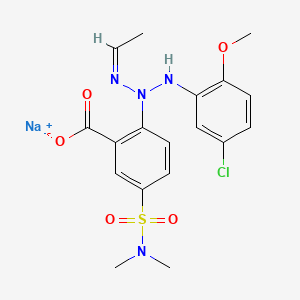
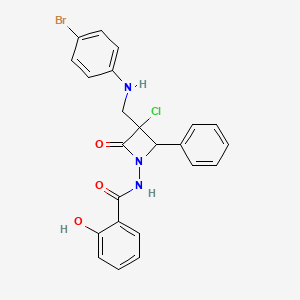
![2-[[[2-[[2-[(1-Oxooctadecyl)amino]ethyl]amino]ethyl]amino]carbonyl]benzoic acid](/img/structure/B12699620.png)

